FSEN1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

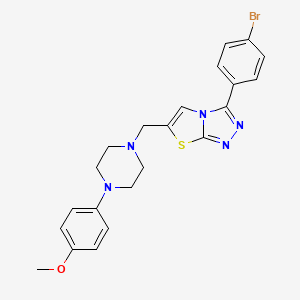

3-(4-bromophenyl)-6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[2,3-c][1,2,4]triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22BrN5OS/c1-29-19-8-6-18(7-9-19)27-12-10-26(11-13-27)14-20-15-28-21(24-25-22(28)30-20)16-2-4-17(23)5-3-16/h2-9,15H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXIXBKKDUNARN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CN4C(=NN=C4S3)C5=CC=C(C=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of FSEN1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of iron-dependent cell death driven by lipid peroxidation, has emerged as a promising therapeutic avenue for cancer. A key protein that protects cancer cells from this process is Ferroptosis Suppressor Protein 1 (FSP1). FSEN1, or Ferroptosis Sensitizer 1, is a potent and selective small-molecule inhibitor of FSP1. By disrupting a critical cellular antioxidant pathway, this compound sensitizes cancer cells to ferroptosis, making it a valuable tool for research and a potential candidate for therapeutic development. This guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, impact on cellular signaling, and the experimental basis for these findings.

Introduction to FSP1 and Ferroptosis Resistance

Ferroptosis is a non-apoptotic form of cell death characterized by the iron-catalyzed accumulation of lipid hydroperoxides in cellular membranes. Cells have evolved multiple defense mechanisms to counteract ferroptosis, the most well-known being the glutathione (B108866) (GSH)/glutathione peroxidase 4 (GPX4) axis. However, a parallel and independent pathway mediated by FSP1 provides a crucial layer of protection, particularly in cancer cells that have developed resistance to other therapies.[1][2][3]

FSP1 is an FAD-dependent oxidoreductase that reduces the oxidized form of coenzyme Q10 (CoQ), also known as ubiquinone, to its reduced antioxidant form, ubiquinol (B23937).[1][2][3][4] This reaction, which utilizes NAD(P)H as an electron donor, regenerates a potent lipophilic radical-trapping antioxidant within cellular membranes, thereby preventing the propagation of lipid peroxidation and suppressing ferroptosis.[1][2][3] High expression of FSP1 is correlated with ferroptosis resistance and poor prognosis in several cancer types.[1][5]

This compound: A Potent Inhibitor of FSP1

This compound is a small molecule identified through chemical screens as a potent inhibitor of FSP1.[1][6] Its primary mechanism of action is the direct on-target inhibition of FSP1's enzymatic activity, which in turn blocks the regeneration of ubiquinol and renders cancer cells susceptible to ferroptosis.[1][3]

Molecular Mechanism of Inhibition

Recent structural biology studies have elucidated the precise mechanism by which this compound inhibits FSP1. A cocrystal structure of human FSP1 in complex with this compound revealed that the inhibitor binds directly within the substrate-binding pocket of the enzyme.[5][7][8] This finding strongly supports a competitive mode of inhibition, where this compound competes with the natural substrate, Coenzyme Q10.

It is important to note that some earlier biochemical studies characterized this compound as an uncompetitive inhibitor.[1][6][9][10] However, the high-resolution structural data provides compelling evidence for a competitive binding model, which is now the prevailing understanding.

A key determinant of this compound's specificity and potency is its interaction with a critical phenylalanine residue within the human FSP1 substrate-binding pocket.[5][7][8] This residue is absent in mouse FSP1, which explains the observed selectivity of this compound for the human protein.[7][8]

Quantitative Inhibition Data

The potency of this compound has been quantified in various assays, providing key data for its application in research and potential therapeutic development.

| Parameter | Value | Cell Line / System | Reference |

| IC₅₀ (FSP1 Inhibition) | 313 nM | Purified FSP1 in vitro | [9][11][12][13] |

| EC₅₀ (Cell Death Induction) | 69.36 nM | GPX4⁻/⁻ H460 NSCLC cells | [2][12] |

| Synergistic Dosing | 0.55 µM this compound + 0.55 µM RSL3 | H460 Cas9 NSCLC cells | [2][14] |

Cellular Signaling Pathways and Consequences of FSP1 Inhibition

This compound's inhibition of FSP1 has significant downstream consequences, culminating in the induction of ferroptosis. The core mechanism is the disruption of the FSP1-CoQ10-NAD(P)H antioxidant axis.

The FSP1-Mediated Antioxidant Pathway

The signaling pathway in which FSP1 operates is illustrated below. Under normal conditions, FSP1 maintains a pool of reduced CoQ10 (ubiquinol), which protects membrane lipids from peroxidation.

References

- 1. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Cocrystal structure reveals the mechanism of FSP1 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cocrystal structure reveals the mechanism of FSP1 inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. axonmedchem.com [axonmedchem.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. caymanchem.com [caymanchem.com]

- 13. This compound Supplier | CAS 862808-01-3 | AOBIOUS [aobious.com]

- 14. biorxiv.org [biorxiv.org]

FSEN1: A Selective Inhibitor of Ferroptosis Suppressor Protein 1 (FSP1)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of iron-dependent cell death characterized by lipid peroxidation, has emerged as a promising therapeutic avenue in oncology. A key protein, Ferroptosis Suppressor Protein 1 (FSP1), has been identified as a critical factor in mediating resistance to this process. This document provides a comprehensive technical overview of FSEN1, a potent and selective inhibitor of FSP1. We will delve into its mechanism of action, present collated quantitative data on its efficacy, and provide detailed experimental protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics targeting the ferroptosis pathway.

Introduction to FSP1 and Ferroptosis

Ferroptosis is a non-apoptotic form of regulated cell death driven by the iron-dependent accumulation of lipid hydroperoxides.[1] The primary cellular defense against ferroptosis is the glutathione (B108866) (GSH)-dependent glutathione peroxidase 4 (GPX4) pathway.[1] However, cancer cells can develop resistance to GPX4 inhibition through alternative protective mechanisms. One such critical mechanism is mediated by Ferroptosis Suppressor Protein 1 (FSP1), an FAD-dependent oxidoreductase.[2][3] FSP1 functions independently of the GPX4 pathway by reducing coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol, which in turn traps lipid peroxyl radicals and halts the propagation of lipid peroxidation.[4][5] The expression of FSP1 has been correlated with poor prognosis in several cancers, making it an attractive target for therapeutic intervention.[4]

This compound: A Potent and Selective FSP1 Inhibitor

This compound has been identified as a potent inhibitor of FSP1, sensitizing cancer cells to ferroptosis.[6][7][8] Structural and biochemical studies have provided insights into its mechanism of action and selectivity.

Mechanism of Action

Initial reports described this compound as an uncompetitive inhibitor of FSP1.[7][8] However, more recent evidence from a cocrystal structure of FSP1 in complex with this compound suggests that it binds within the FSP1 substrate-binding pocket and likely acts as a competitive inhibitor.[9] This interaction is crucial for its inhibitory effect on FSP1's ability to reduce CoQ10.

Selectivity

This compound demonstrates selectivity for FSP1 over other related enzymes, such as NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1).[10] The cocrystal structure of the hFSP1-FSEN1 complex revealed that this compound makes key interactions with a phenylalanine residue that is absent in mouse FSP1, providing a molecular basis for its species selectivity towards human FSP1.[2][9]

Quantitative Data on this compound Activity

The following tables summarize the currently available quantitative data on the inhibitory and cellular activities of this compound.

| Parameter | Value | Assay Conditions | Source |

| IC50 | 313 nM | In vitro FSP1 enzymatic assay | [6] |

| IC50 | 133 nM | In vitro FSP1 enzymatic assay | [8] |

| IC50 | 688.3 nM | FSP1 CoQ1 oxidoreductase activity | [8] |

| IC50 vs. NQO1 | >100 µM | In vitro NQO1 enzymatic assay | [10] |

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Parameter | Value | Assay Conditions | Source |

| H460C GPX4KO | EC50 | 69.4 nM | Cell death assay | [8] |

| H460C Cas9 | Synergy with RSL3 | 0.55 µM this compound + 0.55 µM RSL3 | Cell death assay | [4] |

| Various Cancer Cell Lines | Sensitization to RSL3 | 10 - 1,000 nM | Ferroptosis induction | [10] |

Table 2: Cellular Activity of this compound

Signaling Pathway and Experimental Workflows

FSP1-Mediated Ferroptosis Suppression and Inhibition by this compound

Caption: FSP1 reduces CoQ10 to ubiquinol, which inhibits lipid peroxidation and ferroptosis. This compound blocks this protective pathway.

Experimental Workflow: FSP1 Enzymatic Activity Assay

Caption: Workflow for determining the in vitro inhibitory activity of this compound on FSP1.

Experimental Workflow: Cellular Ferroptosis Assay

Caption: General workflow for assessing the effect of this compound on inducing ferroptosis in cancer cells.

Detailed Experimental Protocols

FSP1 Enzymatic Activity Assay

This protocol is adapted from methodologies described in the literature.[11]

Materials:

-

Purified recombinant human FSP1 protein

-

NADPH

-

Coenzyme Q1 (CoQ1)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer to achieve the desired final concentrations.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Purified FSP1 protein (final concentration ~10-20 nM)

-

NADPH (final concentration ~100-200 µM)

-

This compound dilution or vehicle control (DMSO)

-

-

Incubate the plate at room temperature for 10-15 minutes.

-

Initiate the enzymatic reaction by adding CoQ1 (final concentration ~50-100 µM) to each well.

-

Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time (kinetic read). This corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of this compound.

-

Determine the percent inhibition relative to the vehicle control and plot the results to calculate the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This protocol provides a general framework for assessing cell viability after treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., H460, A549)

-

Complete cell culture medium

-

This compound

-

GPX4 inhibitor (e.g., RSL3) (optional, for synergy studies)

-

96-well opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound (and RSL3, if applicable) in complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® reagent to each well equal to the volume of the cell culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot the data to determine the EC50 value.

Cell Death Assay (SYTOX™ Green)

This protocol outlines the use of SYTOX™ Green to quantify cell death induced by this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

GPX4 inhibitor (e.g., RSL3) (optional)

-

SYTOX™ Green Nucleic Acid Stain

-

Hoechst 33342 (for nuclear counterstaining)

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in a suitable plate for imaging (e.g., 96-well black-walled, clear-bottom plate).

-

Treat the cells with various concentrations of this compound (and RSL3, if applicable) as described in the cell viability protocol.

-

At the end of the treatment period, add SYTOX™ Green stain to each well at a final concentration of ~50-100 nM.

-

Add Hoechst 33342 to a final concentration of ~1 µg/mL to stain the nuclei of all cells.

-

Incubate the plate for 15-30 minutes at room temperature, protected from light.

-

Image the cells using a fluorescence microscope with appropriate filter sets for green (SYTOX™ Green) and blue (Hoechst 33342) fluorescence.

-

Quantify the number of green-fluorescent (dead) cells and the total number of blue-fluorescent (total) cells.

-

Calculate the percentage of dead cells for each treatment condition.

Conclusion

This compound represents a valuable research tool and a promising lead compound for the development of novel anticancer therapies targeting the FSP1-mediated ferroptosis resistance pathway. Its high potency and selectivity make it a superior probe for studying the intricacies of ferroptosis. The data and protocols presented in this guide are intended to facilitate further research into this compound and the broader field of ferroptosis-based cancer treatment. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. abcam.cn [abcam.cn]

- 2. This compound | FSP1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. pnas.org [pnas.org]

- 4. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The dual role of FSP1 in programmed cell death: resisting ferroptosis in the cell membrane and promoting necroptosis in the nucleus of THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. axonmedchem.com [axonmedchem.com]

- 9. SYTOX Dead Cell Stains Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of FSEN1 in Inducing Ferroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic avenue for cancers resistant to conventional treatments. A key regulator of this process is Ferroptosis Suppressor Protein 1 (FSP1), which protects cancer cells by maintaining a pool of the antioxidant form of coenzyme Q10 (CoQ). This guide provides an in-depth analysis of Ferroptosis Sensitizer 1 (FSEN1), a potent and selective small-molecule inhibitor of FSP1. By elucidating the mechanism of action of this compound, its synergistic effects with other ferroptosis inducers, and detailed experimental protocols, this document serves as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of targeting the FSP1-CoQ axis.

Introduction to Ferroptosis and the FSP1-CoQ Axis

Ferroptosis is a non-apoptotic form of regulated cell death characterized by the lethal accumulation of lipid hydroperoxides.[1][2] This process is intrinsically linked to cellular metabolism, particularly iron homeostasis and lipid metabolism. The primary defense against ferroptosis is the glutathione (B108866) (GSH)-dependent peroxidase GPX4, which detoxifies lipid peroxides.[3] However, a parallel, GSH-independent pathway involving FSP1 has been identified as a critical mechanism of ferroptosis resistance in various cancer types.[4][5]

FSP1 is an FAD-dependent oxidoreductase that reduces ubiquinone (the oxidized form of CoQ10) to ubiquinol (B23937) (the reduced, antioxidant form of CoQ10) using NAD(P)H as a cofactor.[4][5] Ubiquinol acts as a potent lipophilic radical-trapping antioxidant, preventing the propagation of lipid peroxidation within cellular membranes and thereby suppressing ferroptosis.[2][3] High expression of FSP1 has been correlated with resistance to ferroptosis-inducing agents and poor prognosis in several cancers, making it an attractive therapeutic target.[6][7]

This compound: A Potent and Selective FSP1 Inhibitor

Through chemical screening, Ferroptosis Sensitizer 1 (this compound) was identified as a potent and selective uncompetitive inhibitor of FSP1.[1][6] this compound acts by directly binding to the FSP1-substrate complex, preventing the regeneration of ubiquinol and sensitizing cancer cells to ferroptosis.[3][8] Structural studies have revealed that this compound binds within the substrate-binding pocket of human FSP1, with key interactions explaining its species selectivity.[3][8]

Mechanism of Action of this compound

The primary mechanism by which this compound induces ferroptosis is through the direct inhibition of FSP1's oxidoreductase activity. This leads to a depletion of the antioxidant ubiquinol, resulting in the accumulation of lipid peroxides and subsequent cell death. The on-target activity of this compound has been confirmed through experiments showing that its effects are abrogated in FSP1 knockout cells.[6]

Caption: this compound inhibits FSP1, preventing CoQ reduction and leading to ferroptosis.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various cancer cell lines, both alone and in combination with other ferroptosis inducers.

| Parameter | Cell Line | Value | Reference |

| EC50 | H460C GPX4KO | 69.363 nM | [4] |

| IC50 | FSP1 Inhibition | 313 nM | [9] |

| Synergistic Concentration | H460C Cas9 | 0.55 µM this compound + 0.55 µM RSL3 | [4] |

| Plasma Half-life (mice) | - | 8 hours | [4] |

| Intrinsic Clearance (mouse liver microsomes) | - | 11.54 µL/min/mg protein | [6] |

Synergistic Effects of this compound

A key characteristic of this compound is its ability to act synergistically with other ferroptosis-inducing agents, particularly those that target the GPX4 pathway.[1][6] This synthetic lethality provides a strong rationale for combination therapies.

Synergy with GPX4 Inhibitors

This compound demonstrates potent synergy with GPX4 inhibitors such as RSL3 and ML162.[6] In cancer cells with high FSP1 expression, which are often resistant to GPX4 inhibition alone, co-treatment with this compound significantly enhances sensitivity to these agents.[6][10] This is particularly relevant for cancers with KEAP1 mutations, which lead to the upregulation of NRF2 and subsequently FSP1.[6][10]

Synergy with Endoperoxide-Containing Compounds

This compound also synergizes with endoperoxide-containing molecules like dihydroartemisinin (B1670584) (DHA) and FINO2.[6][10] These compounds induce ferroptosis by reacting with iron to generate reactive oxygen species, leading to lipid peroxidation.[2] The combination of this compound and these agents provides a multi-pronged attack on the cellular defenses against ferroptosis.

References

- 1. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Cocrystal structure reveals the mechanism of FSP1 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ferroptosis Suppressor Protein 1 Inhibition Promotes Tumor Ferroptosis and Anti-tumor Immune Responses in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. axonmedchem.com [axonmedchem.com]

- 10. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to FSEN1: A Novel Ferroptosis Inducer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of iron-dependent cell death characterized by lipid peroxidation, has emerged as a promising therapeutic avenue for cancers resistant to conventional therapies. Ferroptosis Suppressor Protein 1 (FSP1) has been identified as a key negative regulator of this process, acting in parallel to the well-established Glutathione (B108866) Peroxidase 4 (GPX4) pathway. This technical guide provides a comprehensive overview of FSEN1, a potent and selective inhibitor of FSP1. We delve into its chemical structure, physicochemical properties, and its mechanism of action in sensitizing cancer cells to ferroptosis. Detailed experimental protocols for assessing FSP1 inhibition and cell viability are provided, alongside a plausible synthetic route for its preparation. This document aims to serve as a valuable resource for researchers investigating the FSP1-ferroptosis axis and developing novel anti-cancer therapeutics.

Chemical Structure and Physicochemical Properties

This compound, formally named 3-(4-bromophenyl)-6-[[4-(4-methoxyphenyl)-1-piperazinyl]methyl]-thiazolo[2,3-c]-1,2,4-triazole, is a small molecule inhibitor of FSP1. Its core structure consists of a thiazolo[2,3-c]-1,2,4-triazole scaffold.[1] The key physicochemical and pharmacological properties of this compound are summarized in the tables below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Formal Name | 3-(4-bromophenyl)-6-[[4-(4-methoxyphenyl)-1-piperazinyl]methyl]-thiazolo[2,3-c]-1,2,4-triazole | [1][2] |

| Synonym | Ferroptosis Sensitizer 1 | [1][2] |

| CAS Number | 862808-01-3 | [1][2] |

| Molecular Formula | C₂₂H₂₂BrN₅OS | [1][2] |

| Molecular Weight | 484.4 g/mol | [1][2] |

| Appearance | Crystalline solid | [1] |

| Solubility | DMF: 1 mg/ml; DMSO: Slightly soluble | [1][2] |

| SMILES | COC(C=C1)=CC=C1N(CC2)CCN2CC3=CN4C(C5=CC=C(Br)C=C5)=NN=C4S3 | [2] |

| InChI Key | JGXIXBKKDUNARN-UHFFFAOYSA-N | [2] |

Table 2: Pharmacological Properties of this compound

| Property | Value | Cell Line/System | Reference |

| Target | Ferroptosis Suppressor Protein 1 (FSP1) | Purified human FSP1 | [2] |

| IC₅₀ (FSP1) | 313 nM | Purified human FSP1 | [2] |

| EC₅₀ (Cell Death) | 69.36 nM | GPX4-/- H460 non-small cell lung cancer (NSCLC) cells | [2] |

| Selectivity | >100 µM (IC₅₀) | NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1) | [2] |

| Mechanism of Action | Non-competitive/Uncompetitive Inhibitor | Purified human FSP1 | [3][4] |

Mechanism of Action and Signaling Pathway

This compound exerts its pro-ferroptotic effect by directly inhibiting the enzymatic activity of FSP1. FSP1 is an oxidoreductase that reduces coenzyme Q10 (CoQ10), which in its reduced form (ubiquinol) acts as a potent radical-trapping antioxidant, thereby preventing lipid peroxidation and ferroptosis. By inhibiting FSP1, this compound depletes the pool of reduced CoQ10, leaving the cell vulnerable to lipid-based oxidative damage and subsequent ferroptotic death.

The FSP1-CoQ10 axis represents a parallel defense mechanism to the canonical GPX4 pathway, which utilizes glutathione to neutralize lipid peroxides. Consequently, inhibition of FSP1 by this compound shows synthetic lethality with the inhibition of GPX4, leading to a synergistic induction of ferroptosis in cancer cells.

Experimental Protocols

FSP1 Enzymatic Activity Assay

This protocol outlines the in vitro measurement of FSP1's CoQ1 oxidoreductase activity and its inhibition by this compound. The assay monitors the decrease in NADPH absorbance at 340 nm as it is oxidized to NADP+.

Methodology:

-

Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0) and 200 mM NaCl. Prepare stock solutions of human or mouse FSP1 protein (to a final concentration of 600 pM), NADPH (to a final concentration of 500 µM), and Coenzyme Q1 (to a final concentration of 400 µM). Prepare serial dilutions of this compound in DMSO, with final concentrations ranging from 0 to 10,935 nM.

-

Reaction Setup: In a 96-well plate, combine the reaction buffer, FSP1 protein, NADPH, and CoQ1. Add the diluted this compound or DMSO (as a vehicle control) to the respective wells.

-

Measurement: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 340 nm at 1-minute intervals for a specified duration.

-

Data Analysis: Calculate the rate of NADPH consumption from the linear portion of the absorbance versus time plot. Normalize the rates to the DMSO control and plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.[5]

Cell Viability and Ferroptosis Induction Assay

This protocol describes how to assess the ability of this compound to induce or sensitize cells to ferroptosis, often in combination with a GPX4 inhibitor like RSL3.

Methodology:

-

Cell Seeding: Seed 1,200 cells per well in a 384-well plate and allow them to adhere for 24 hours.[5]

-

Drug Preparation: Prepare a drug plate with serial dilutions of this compound, a GPX4 inhibitor (e.g., RSL3), and a ferroptosis inhibitor (e.g., Ferrostatin-1).

-

Cell Treatment: Treat the cells with various concentrations of this compound, with and without the GPX4 inhibitor. Include control wells with DMSO, single-agent treatments, and co-treatment with Ferrostatin-1 to confirm that cell death is due to ferroptosis.

-

Staining: Add a dead cell stain, such as YOYO-3 (500 nM) or SYTOX Green (30 nM), to the culture medium.[5]

-

Incubation and Imaging: Incubate the plate for the desired time course (e.g., 24-48 hours) and monitor cell death using live-cell imaging.

-

Data Analysis: Quantify the percentage of dead cells in each condition. Analyze the synergistic effects of this compound and the GPX4 inhibitor.

Proposed Synthesis of this compound

While a detailed, step-by-step synthesis of this compound is not publicly available, a plausible synthetic route can be proposed based on established methods for the synthesis of similar thiazolo[2,3-c][2][3][6]triazole derivatives. The synthesis would likely involve a multi-step process culminating in a Mannich-type reaction.

Proposed Protocol:

-

Synthesis of the Thiazolo[2,3-c][2][3][6]triazole Core: The synthesis would likely begin with the reaction of 4-amino-3-(4-bromophenyl)-1H-1,2,4-triazole-5(4H)-thione with a two-carbon electrophile, such as chloroacetaldehyde, under reflux conditions to form the 3-(4-bromophenyl)thiazolo[2,3-c][2][3][6]triazole core.

-

Halomethylation: The thiazolo[2,3-c][2][3][6]triazole core would then undergo halomethylation at the 6-position. This could be achieved using paraformaldehyde and a hydrogen halide, such as HBr in acetic acid, to yield 6-(bromomethyl)-3-(4-bromophenyl)thiazolo[2,3-c][2][3][6]triazole.

-

Nucleophilic Substitution: The final step would involve the nucleophilic substitution of the bromomethyl intermediate with 1-(4-methoxyphenyl)piperazine. This reaction is typically carried out in the presence of a base in a polar aprotic solvent like N,N-dimethylformamide (DMF) to afford this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the study of ferroptosis, providing a potent and selective tool to probe the FSP1-CoQ10 antioxidant system. Its ability to synergize with GPX4 inhibitors highlights a promising combinatorial strategy for overcoming resistance to ferroptosis-inducing therapies in cancer. Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound to facilitate its translation into preclinical and clinical settings. The detailed methodologies and structural information provided in this guide are intended to support and accelerate these research endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

FSEN1: A Technical Whitepaper on the Discovery and Development of a Novel FSP1 Inhibitor for Ferroptosis Sensitization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue for targeting therapy-resistant cancers. A key defense mechanism against ferroptosis is mediated by Ferroptosis Suppressor Protein 1 (FSP1), which functions independently of the canonical glutathione (B108866) peroxidase 4 (GPX4) pathway. This whitepaper provides an in-depth technical overview of the discovery and development of FSEN1, a potent and selective small molecule inhibitor of FSP1. This compound has been identified as a critical tool for studying FSP1 biology and a promising candidate for combinatorial cancer therapy. This document details the mechanism of action of this compound, summarizes key quantitative data, outlines experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound, or Ferroptosis Sensitizer 1, is a small molecule identified through chemical library screening as a potent inhibitor of FSP1.[1][2] It sensitizes cancer cells to ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] FSP1 confers resistance to ferroptosis by reducing coenzyme Q10 (CoQ10), which acts as a lipophilic antioxidant to halt the propagation of lipid peroxides.[1][2][3] By inhibiting FSP1, this compound effectively disables this protective mechanism, rendering cancer cells vulnerable to ferroptotic stimuli.

Chemically, this compound is known as 3-(4-bromophenyl)-6-[[4-(4-methoxyphenyl)-1-piperazinyl]methyl]-thiazolo[2,3-c]-1,2,4-triazole.[4][5]

Mechanism of Action

This compound acts as a direct inhibitor of FSP1.[1][6] Structural and biochemical studies have revealed that this compound binds to the substrate-binding pocket of human FSP1.[7][8][9] Interestingly, there are conflicting reports on its precise mechanism of inhibition, with some studies identifying it as an uncompetitive inhibitor[1][10] and others, based on cocrystal structures, suggesting it acts as a competitive inhibitor.[9]

The binding of this compound to FSP1 prevents the reduction of CoQ10 to ubiquinol, thereby impairing the cell's ability to neutralize lipid peroxides and leading to the accumulation of these toxic species, which ultimately triggers ferroptosis.[1][3]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the FSP1-mediated ferroptosis resistance pathway and a general workflow for screening FSP1 inhibitors.

Caption: FSP1 signaling pathway in ferroptosis resistance and its inhibition by this compound.

Caption: A generalized experimental workflow for the discovery and development of an FSP1 inhibitor like this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various studies.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (FSP1 Inhibition) | 313 nM | In vitro enzymatic assay | [4][5][6][11] |

| EC50 (Cell Death Induction) | 69.36 nM | GPX4-/- H460 NSCLC cells | [4][5] |

| Selectivity (IC50) | >100 µM | NQO1 enzymatic assay | [4][5] |

| Parameter | Value | Species | Reference |

| Plasma Half-life | ~8 hours | Mice | [3][9] |

| Intrinsic Clearance | 11.54 µL/min/mg | Mouse Liver Microsomes | [3] |

Synergistic Effects

This compound demonstrates synthetic lethality with inhibitors of the GPX4 pathway and other ferroptosis inducers.[1][6] This synergy is crucial for its potential therapeutic application.

| Combination | Effect | Cell Line | Key Finding | Reference |

| This compound + RSL3 (GPX4 inhibitor) | Synergistic cell death | H460 Cas9 cells | Minimal doses for maximal synergy: 0.55 µM this compound + 0.55 µM RSL3 | [2][3] |

| This compound + Dihydroartemisinin (DHA) | Synergistic ferroptosis induction | H460 Cas9 cells | FSP1 inhibition enhances the ferroptotic effect of endoperoxide-containing drugs | [1][2] |

| This compound + ML162 (GPX4 inhibitor) | Sensitization to cell death | H460 Cas9 cells | This compound enhances the effects of GPX4 inhibitors | [2] |

Experimental Protocols

FSP1 Enzymatic Activity Assay

This protocol is a representative method for determining the in vitro inhibitory activity of compounds against FSP1.

Objective: To measure the enzymatic activity of FSP1 and determine the IC50 of this compound.

Materials:

-

Recombinant human or mouse FSP1 protein

-

50 mM Tris-HCl (pH 8.0)

-

200 mM NaCl

-

NADPH

-

Coenzyme Q1 (CoQ1) or a suitable analogue

-

This compound at various concentrations

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 200 mM NaCl, 600 pM FSP1 protein, 500 µM NADPH, and 400 µM CoQ1.[9]

-

Add varying concentrations of this compound (e.g., 0 to 10,935 nM) to the reaction mixture.[9]

-

Incubate the reactions at 25°C.[9]

-

Monitor the decrease in absorbance at 340 nm every minute, which corresponds to the oxidation of NADPH.[9]

-

Analyze the data and perform curve fitting to determine the IC50 value of this compound.[9]

Cell-Based Ferroptosis Assay

This protocol outlines a general method for assessing the ability of this compound to induce or sensitize cells to ferroptosis.

Objective: To determine the EC50 of this compound and its synergistic effects with other ferroptosis inducers.

Materials:

-

Cancer cell line of interest (e.g., H460 Cas9)

-

Cell culture medium and supplements

-

This compound

-

Ferroptosis inducer (e.g., RSL3)

-

Cell viability reagent (e.g., CellTiter-Glo) or a dead cell stain (e.g., YOYO-3 or SYTOX Green)

-

384-well plates

Procedure:

-

Seed cells in a 384-well plate and allow them to adhere overnight.

-

Prepare a drug plate with a serial dilution of this compound, a ferroptosis inducer (e.g., RSL3), or a combination of both.[9]

-

Treat the cells with the compounds for a specified period (e.g., 24 hours).[9]

-

For cell death measurement, add a dead cell stain (e.g., YOYO-3) to the medium.[9]

-

Measure cell viability or cell death using a plate reader.

-

Calculate the EC50 values and synergy scores (e.g., using the Zero Interaction Potency (ZIP) model).

Conclusion

This compound is a pivotal discovery in the field of ferroptosis research. As a potent and selective FSP1 inhibitor, it serves as an invaluable chemical probe to dissect the FSP1-CoQ10 antioxidant pathway. The promising pharmacokinetic properties and the potent synergistic effects with other ferroptosis inducers highlight its potential for further preclinical and clinical development as an anti-cancer therapeutic.[2][12] The detailed structural and mechanistic understanding of the this compound-FSP1 interaction will facilitate the rational design of next-generation FSP1 inhibitors with enhanced properties.[7][8][9]

References

- 1. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS 862808-01-3 | Cayman Chemical | Biomol.com [biomol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pnas.org [pnas.org]

- 8. Cocrystal structure reveals the mechanism of FSP1 inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cocrystal structure reveals the mechanism of FSP1 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. selleckchem.com [selleckchem.com]

- 12. Sabotaging the breaks: this compound expands the toolbox of FSP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of FSEN1 in Sensitizing Cancer Cells to Ferroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism and effects of Ferroptosis Sensitizer 1 (FSEN1), a novel inhibitor of Ferroptosis Suppressor Protein 1 (FSP1). By targeting a key pathway in cancer cell survival, this compound presents a promising avenue for therapeutic development, particularly in combination with other anti-cancer agents. This document details the underlying signaling pathways, experimental validation, and quantitative effects of this compound on various cancer cell lines.

Introduction: Targeting Ferroptosis in Cancer Therapy

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2] Unlike apoptosis, it is a non-canonical cell death pathway that has emerged as a promising strategy to overcome resistance to conventional cancer therapies.[1] A key protein that protects cancer cells from ferroptosis is FSP1.[1][2] FSP1 functions independently of the well-characterized glutathione (B108866) (GSH)/glutathione peroxidase 4 (GPX4) pathway, providing a parallel defense mechanism against lipid peroxidation.[1]

This compound is a potent and selective inhibitor of FSP1.[2][3] It acts as an uncompetitive inhibitor with an IC50 value of 313 nM for FSP1.[3] By inhibiting FSP1, this compound disrupts a critical survival pathway in cancer cells, leading to their sensitization to ferroptosis.[2][4] This guide will explore the molecular mechanisms of this compound action, its effects on various cancer cell lines, and the experimental protocols used to elucidate these effects.

Signaling Pathways

The FSP1-CoQ10-NAD(P)H Pathway

The primary mechanism by which FSP1 protects cancer cells from ferroptosis is through the FSP1-Coenzyme Q10 (CoQ10)-NAD(P)H pathway.[1] FSP1 is an oxidoreductase that reduces ubiquinone (oxidized CoQ10) to ubiquinol (B23937) (reduced CoQ10) in an NAD(P)H-dependent manner.[1] Ubiquinol is a potent lipophilic antioxidant that traps lipid peroxyl radicals within cellular membranes, thereby preventing the propagation of lipid peroxidation and subsequent ferroptotic cell death.[1] this compound directly inhibits FSP1, preventing the regeneration of ubiquinol and leaving the cell vulnerable to lipid peroxidation.[4]

Caption: The FSP1-CoQ10-NAD(P)H antioxidant pathway and its inhibition by this compound.

The KEAP1-NRF2 Pathway and FSP1 Regulation

In several cancer types, including lung and liver cancer, the expression of FSP1 is regulated by the Kelch-like ECH-associated protein 1 (KEAP1)-nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[5][6] NRF2 is a transcription factor that controls the expression of a wide array of antioxidant genes.[7] Under normal conditions, KEAP1 targets NRF2 for proteasomal degradation.[5] However, under oxidative stress or in cancers with KEAP1 mutations, NRF2 translocates to the nucleus and activates the transcription of target genes, including FSP1.[5][6] This upregulation of FSP1 contributes to the ferroptosis resistance observed in these cancers.

Caption: Upregulation of FSP1 expression via the KEAP1-NRF2 signaling pathway.

Quantitative Data on the Effects of this compound in Cancer Cell Lines

This compound has been shown to sensitize a variety of cancer cell lines to ferroptosis, particularly when used in combination with GPX4 inhibitors like RSL3. The following tables summarize the quantitative data from these studies.

| Cell Line | Cancer Type | This compound Concentration (µM) | Co-treatment | Effect | Reference |

| H460 | Lung Cancer | 1 | 200 nM RSL3 | Sensitizes to lipid peroxidation and ferroptosis | [8] |

| H460C Cas9 | Lung Cancer | 0.55 | 0.55 µM RSL3 | Optimal synergy for inducing ferroptosis | [1] |

| H460C GPX4 KD | Lung Cancer | Not specified | RSL3 | EC50 of 69.363 nM | [1] |

| A549 | Lung Cancer | 1 | RSL3 | Strong sensitization to ferroptosis | [8][9] |

| UOK276 | Chromophobe Renal Cell Carcinoma | 20 | 26 nM RSL3 | Significant decrease in cell viability | [3] |

| RCJ-T2 | Chromophobe Renal Cell Carcinoma | 20 | 39 nM RSL3 | Significant decrease in cell viability | [3] |

| HCC1143 | Breast Cancer | 1 | RSL3 | Sensitization to ferroptosis | [8] |

| Huh7 | Liver Cancer | 1 | RSL3 | Sensitization to ferroptosis | [8] |

| T98G | Glioblastoma | 1 | RSL3 | Sensitization to ferroptosis | [8] |

| U-2 OS | Osteosarcoma | 1 | RSL3 | Sensitization to ferroptosis | [8] |

| HT-1080 | Fibrosarcoma | 1 | RSL3 | Sensitization to ferroptosis | [8] |

| RL | Lymphoma | 1 | RSL3 | Sensitization to ferroptosis | [8] |

| SUDHL5 | Lymphoma | 1 | RSL3 | Sensitization to ferroptosis | [8] |

| A375 | Melanoma | 1 | RSL3 | Sensitization to ferroptosis | [8] |

| SKMEL28 | Melanoma | 1 | RSL3 | Sensitization to ferroptosis | [8] |

| 501-MEL | Melanoma | 1 | RSL3 | Sensitization to ferroptosis | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is indicative of metabolically active cells.

Materials:

-

Opaque-walled 96-well plates

-

Mammalian cells in culture

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega, Cat# G7572)

-

Luminometer

Procedure:

-

Cell Plating: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound, RSL3, or a combination of both. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24-48 hours).

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.

-

Assay: a. Equilibrate the plate to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence readings of treated wells to the vehicle control wells to determine the percentage of cell viability.

Caption: A streamlined workflow for assessing cell viability using the CellTiter-Glo® assay.

Lipid Peroxidation Assay (BODIPY™ 581/591 C11)

This assay utilizes a fluorescent probe to measure lipid peroxidation in live cells. The probe shifts its fluorescence emission from red to green upon oxidation.

Materials:

-

BODIPY™ 581/591 C11 (Invitrogen, Cat# D3861)

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture: Culture cells on glass-bottom dishes (for microscopy) or in multi-well plates (for flow cytometry).

-

Compound Treatment: Treat cells with this compound, RSL3, or a combination for the desired duration.

-

Staining: a. Prepare a 2.5 mM stock solution of BODIPY™ 581/591 C11 in DMSO. b. Dilute the stock solution in serum-free medium to a final working concentration of 2.5 µM. c. Remove the culture medium from the cells and add the BODIPY™ 581/591 C11 working solution. d. Incubate for 30 minutes at 37°C.

-

Washing: Wash the cells twice with PBS.

-

Imaging/Flow Cytometry: a. Microscopy: Image the cells using appropriate filter sets for red (e.g., Texas Red) and green (e.g., FITC) fluorescence. b. Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer, detecting the shift in fluorescence in the green channel.

-

Data Analysis: Quantify the ratio of green to red fluorescence intensity to determine the level of lipid peroxidation.

Caption: Workflow for the detection of lipid peroxidation using BODIPY™ 581/591 C11.

Western Blotting for FSP1 and GPX4

This technique is used to detect and quantify the protein levels of FSP1 and GPX4 in cell lysates.

Materials:

-

RIPA lysis buffer

-

Protease and phosphatase inhibitors

-

BCA Protein Assay Kit (Thermo Fisher Scientific, Cat# PI23227)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (anti-FSP1, anti-GPX4, anti-loading control e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. c. Scrape adherent cells and collect the lysate. d. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: a. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. b. Wash the membrane three times with TBST. c. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Detection: a. Wash the membrane three times with TBST. b. Apply the chemiluminescent substrate. c. Image the blot using a chemiluminescence detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that targets the FSP1-mediated ferroptosis resistance pathway in cancer cells. Its ability to sensitize a wide range of cancer cell lines to ferroptosis, especially in combination with GPX4 inhibitors, highlights the potential of a dual-pronged attack on cancer cell survival mechanisms. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers aiming to further investigate the role of this compound and the broader implications of targeting FSP1 in cancer therapy. Further in vivo studies are warranted to translate these promising in vitro findings into effective clinical strategies.

References

- 1. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. FSP1, a novel KEAP1/NRF2 target gene regulating ferroptosis and radioresistance in lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 9. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]

The Significance of FSEN1 in Ferroptosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic avenue for cancers resistant to conventional treatments.[1] A key regulator of this process is Ferroptosis Suppressor Protein 1 (FSP1), which confers resistance to ferroptosis independently of the well-established glutathione (B108866) (GSH) and glutathione peroxidase 4 (GPX4) pathway.[1][2] This guide delves into the significance of Ferroptosis Sensitizer 1 (FSEN1), a potent and selective inhibitor of FSP1, in the context of ferroptosis research and its therapeutic potential. This compound acts as an uncompetitive inhibitor of FSP1, sensitizing cancer cells to ferroptosis and exhibiting synergistic effects with other ferroptosis inducers.[2][3] This document provides an in-depth overview of this compound's mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to FSP1 and Ferroptosis

Ferroptosis is a non-apoptotic form of cell death characterized by the accumulation of lipid hydroperoxides to lethal levels, a process heavily dependent on the presence of iron.[2] While the GPX4/GSH axis is a primary defense mechanism against ferroptosis, FSP1 has been identified as a critical parallel pathway that protects cancer cells from this form of cell death.[1][4] FSP1, an NAD(P)H-dependent oxidoreductase, reduces coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol (B23937), which acts as a radical-trapping antioxidant to inhibit lipid peroxidation within cellular membranes.[5][6] The high expression of FSP1 in various cancer types is associated with poor prognosis and resistance to therapy, making it an attractive target for drug development.[7]

This compound: A Potent FSP1 Inhibitor

This compound has been identified as the most potent among a series of structurally diverse FSP1 inhibitors.[2][3] It functions as an uncompetitive inhibitor, meaning it binds to the FSP1-substrate complex.[2] This targeted inhibition of FSP1's oxidoreductase activity disrupts the CoQ10-mediated antioxidant system, thereby rendering cancer cells susceptible to ferroptosis.[8]

Quantitative Data on this compound Efficacy

The following tables summarize key quantitative data from studies on this compound, providing a clear comparison of its potency and synergistic effects in various cancer cell lines.

Table 1: In Vitro Potency of this compound

| Compound | Target | Assay Type | IC50 | Cell Line | Reference |

| This compound | FSP1 | In vitro activity assay | 313 nM | - | [9] |

Table 2: Synergistic Effects of this compound with Ferroptosis Inducers

| Cell Line | Combination Treatment | Effect | EC50 | Reference |

| H460C Cas9 | This compound (0.55 µM) + RSL3 (0.55 µM) | Maximal synergy in inducing ferroptosis | - | [5] |

| H460C GPX4 knockdown | This compound + RSL3 | Induces ferroptosis | 69.363 nM | [1] |

| UOK276 (Chromophobe Renal Cell Carcinoma) | This compound (20 µM) + RSL3 (26 nM) | Significant decrease in cell viability | - | [10] |

| RCJ-T2 (Chromophobe Renal Cell Carcinoma) | This compound (20 µM) + RSL3 (39 nM) | Significant decrease in cell viability | - | [10] |

Signaling Pathway of FSP1-Mediated Ferroptosis Suppression and this compound Inhibition

The following diagram illustrates the FSP1 signaling pathway and the mechanism of this compound action. FSP1 reduces Coenzyme Q10 (Ubiquinone) to its reduced form (Ubiquinol) using NAD(P)H as a cofactor. Ubiquinol then acts as a potent radical-trapping antioxidant, inhibiting lipid peroxidation and thus suppressing ferroptosis. This compound inhibits FSP1, preventing the regeneration of ubiquinol and promoting lipid peroxidation, leading to ferroptotic cell death.

Caption: FSP1 signaling pathway and this compound inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its role in ferroptosis.

Cell Viability Assay

This protocol is used to assess the effect of this compound, alone or in combination with other compounds, on cell viability.

Materials:

-

Cancer cell lines (e.g., H460, A549)

-

Cell culture medium and supplements

-

This compound, RSL3, Ferrostatin-1 (Fer-1)

-

SYTOX Green nucleic acid stain or CellTiter-Glo Luminescent Cell Viability Assay

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and the co-treatment compound (e.g., RSL3) in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the treatment compounds. Include wells with vehicle control (DMSO) and a ferroptosis inhibitor (Fer-1) as a negative control.

-

Incubate the plate for the desired time period (e.g., 24-72 hours).

-

For SYTOX Green staining, add the stain to each well and incubate for 15-30 minutes. Measure the fluorescence intensity using a plate reader. The signal from dead cells will be proportional to the number of non-viable cells.[5]

-

For CellTiter-Glo, add the reagent to each well, incubate as per the manufacturer's instructions, and measure the luminescence. The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.[11]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Lipid Peroxidation Assay

This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

Materials:

-

Cancer cell lines

-

This compound, RSL3

-

BODIPY 581/591 C11 fluorescent probe

-

Flow cytometer or fluorescence microscope

Procedure:

-

Treat cells with this compound and/or RSL3 as described in the cell viability assay protocol.

-

Towards the end of the treatment period, add the BODIPY C11 probe to the cell culture medium and incubate for 30-60 minutes.

-

Wash the cells with PBS to remove the excess probe.

-

Harvest the cells and resuspend them in a suitable buffer for flow cytometry or observe them directly under a fluorescence microscope.

-

Lipid peroxidation is indicated by a shift in the fluorescence emission of the BODIPY C11 probe from red to green upon oxidation.[5]

-

Quantify the percentage of cells with high green fluorescence to determine the level of lipid peroxidation.

In Vitro FSP1 Activity Assay

This biochemical assay directly measures the enzymatic activity of purified FSP1 and the inhibitory effect of this compound.

Materials:

-

Purified recombinant FSP1 protein

-

Coenzyme Q1 (CoQ1) or other suitable substrate

-

NAD(P)H

-

This compound

-

Assay buffer

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, CoQ1, and varying concentrations of this compound.

-

Initiate the reaction by adding purified FSP1 and NAD(P)H.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H to NAD(P)+, as a measure of FSP1 activity.[5]

-

Perform the assay in the absence of FSP1 as a negative control to account for non-enzymatic NAD(P)H oxidation.

-

Calculate the percentage of FSP1 inhibition at each this compound concentration and determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for investigating the effect of this compound on cancer cells.

Caption: A typical experimental workflow for studying this compound.

Conclusion and Future Directions

This compound represents a significant tool for both basic and translational research in the field of ferroptosis. Its high potency and selectivity for FSP1 make it an invaluable chemical probe to dissect the molecular mechanisms of this non-apoptotic cell death pathway. The synergistic effects of this compound with GPX4 inhibitors and other ferroptosis inducers highlight the potential of combination therapies to overcome resistance in cancer.[2][3] Future research should focus on the in vivo efficacy and safety of this compound and its analogs in preclinical cancer models. Furthermore, exploring biomarkers that predict sensitivity to FSP1 inhibition will be crucial for the clinical translation of this promising therapeutic strategy. The continued investigation of this compound will undoubtedly deepen our understanding of ferroptosis and pave the way for novel cancer therapies.

References

- 1. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cocrystal structure reveals the mechanism of FSP1 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unleashing Ferroptosis in Human Cancers: Targeting Ferroptosis Suppressor Protein 1 for Overcoming Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. biorxiv.org [biorxiv.org]

- 9. axonmedchem.com [axonmedchem.com]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

The Interplay of FSEN1 and FSP1: A Technical Guide to a Novel Ferroptosis Axis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic target in cancer. Ferroptosis Suppressor Protein 1 (FSP1), also known as AIFM2, has been identified as a key negative regulator of ferroptosis, acting independently of the canonical glutathione/glutathione peroxidase 4 (GPX4) pathway. FSP1 maintains cellular redox homeostasis by reducing coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol, thereby mitigating lipid peroxidation. Recently, Ferroptosis Sensitizer 1 (FSEN1) was discovered as a potent and selective inhibitor of FSP1. This technical guide provides an in-depth overview of the this compound-FSP1 interaction, including quantitative data on its inhibition, detailed experimental protocols for its study, and visualizations of the involved signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating this novel axis in ferroptosis.

Introduction to FSP1 and this compound

FSP1 is a flavoprotein that functions as an NAD(P)H-dependent CoQ10 oxidoreductase[1][2]. By regenerating ubiquinol, a potent lipophilic antioxidant, FSP1 protects cellular membranes from lipid peroxidation, a hallmark of ferroptosis[1][3][4]. This protective role positions FSP1 as a critical survival factor for cancer cells, particularly those resistant to conventional therapies that induce apoptosis.

This compound is a small molecule identified as a potent and uncompetitive inhibitor of FSP1[5][6][7]. Structural studies have revealed that this compound binds to the substrate-binding pocket of human FSP1, leading to the formation of an inactive FSP1-substrate-inhibitor complex[3][8]. This targeted inhibition of FSP1 by this compound enhances the sensitivity of cancer cells to ferroptosis, especially when combined with other ferroptosis inducers like GPX4 inhibitors[4][5].

Quantitative Data on the this compound-FSP1 Interaction

The following tables summarize the key quantitative data characterizing the inhibitory effect of this compound on FSP1 and its cellular consequences.

Table 1: In Vitro Inhibition of FSP1 by this compound

| Parameter | Value | Species | Assay Conditions | Reference |

| IC₅₀ | 313 nM | Human | In vitro FSP1 activity assay | [9][10] |

| Inhibition Type | Uncompetitive | Human | Enzyme kinetics analysis with NADH and CoQ-coumarin as substrates | [5][7] |

| Selectivity | No effect on NQO1 | Human | In vitro NQO1 activity assay | [7] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Condition | EC₅₀ | Notes | Reference |

| H460C GPX4KO | This compound alone | 69.363 nM | GPX4 knockout non-small cell lung cancer cells | [4][7] |

| H460C Cas9 | This compound + 0.55 µM RSL3 | 0.55 µM | Minimal doses for maximal synergy | [7] |

| A549 | This compound + RSL3 | - | Strong sensitization to RSL3-induced ferroptosis | [5] |

| Huh7 | This compound + RSL3 | - | Sensitization to RSL3-induced ferroptosis | [4] |

| HCC1143 | This compound + RSL3 | - | Sensitization to RSL3-induced ferroptosis | [4] |

| U2OS | This compound + RSL3 | - | Sensitization to RSL3-induced ferroptosis | [4] |

Signaling Pathway and Mechanism of Action

The FSP1-CoQ10 pathway represents a critical line of defense against ferroptosis. This compound disrupts this pathway by directly inhibiting FSP1, leading to an accumulation of lipid peroxides and subsequent cell death.

Caption: FSP1 reduces CoQ10 to ubiquinol, which inhibits lipid peroxidation and ferroptosis. This compound blocks this protective mechanism.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the this compound-FSP1 interaction and its role in ferroptosis.

Co-Immunoprecipitation (Co-IP) to Verify this compound-FSP1 Interaction

This protocol is designed to demonstrate the direct interaction between this compound and FSP1 in a cellular context.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The crystal structure of human ferroptosis suppressive protein 1 in complex with flavin adenine dinucleotide and nicotinamide adenine nucleotide - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Cellular Pathways Affected by FSP1 Inhibition with FSEN1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent scientific advancements have identified FSEN1 as a potent and selective inhibitor of Ferroptosis Suppressor Protein 1 (FSP1). This technical guide provides an in-depth overview of the cellular pathways affected by the inhibition of FSP1 by this compound, a critical area of investigation for therapeutic development, particularly in oncology. It is important to note that "this compound" is the designation for a small molecule inhibitor, and should not be confused with genes such as FSCN1 (Fascin-1) or C2CD5 (also sometimes referred to as this compound), which are involved in different cellular processes. This guide will focus exclusively on the cellular consequences of FSP1 inhibition by the chemical compound this compound.

FSP1 is an NAD(P)H-dependent oxidoreductase that plays a crucial role in a cellular defense mechanism against ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1][2][3] FSP1 functions in parallel to the well-established glutathione (B108866) peroxidase 4 (GPX4) pathway to suppress ferroptosis.[2][4][5] It achieves this by reducing coenzyme Q10 (CoQ10), which then acts as a radical-trapping antioxidant to inhibit lipid peroxidation within cellular membranes.[1][2][3] The inhibition of FSP1 by this compound therefore disrupts this protective pathway, sensitizing cells, particularly cancer cells, to ferroptosis.[5][6][7]

Core Cellular Pathway Affected: Ferroptosis

The primary cellular pathway impacted by this compound is the ferroptosis pathway. This compound acts as an uncompetitive inhibitor of FSP1, meaning it binds to the FSP1-CoQ10 substrate complex, preventing the regeneration of the reduced, antioxidant form of CoQ10.[6][7] This leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent execution of ferroptotic cell death.

Signaling Pathway of FSP1 Inhibition by this compound

The following diagram illustrates the mechanism of FSP1 in suppressing ferroptosis and how this compound intervenes.

Caption: FSP1 reduces CoQ10 to its antioxidant form, which inhibits lipid peroxidation and ferroptosis. This compound inhibits FSP1, promoting ferroptosis.

Quantitative Data on the Effects of this compound

The efficacy of this compound in sensitizing cancer cells to ferroptosis has been quantified in several studies. The following tables summarize key quantitative data from these experiments.

Table 1: In Vitro Inhibition of FSP1 by this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 688.3 nM | In vitro FSP1 CoQ1 oxidoreductase activity assay | [5] |

| IC50 | 313 nM | In vitro FSP1 activity assay | [8] |

Table 2: Synergistic Effects of this compound with GPX4 Inhibitors in Cancer Cell Lines

| Cell Line | Cancer Type | GPX4 Inhibitor | This compound Concentration | Effect on Cell Viability | Reference |

| H460C Cas9 | Lung Cancer | RSL3 (0.55 µM) | 0.55 µM | Maximal synergy in inducing ferroptosis | [9] |

| UOK276 | Chromophobe Renal Cell Carcinoma | RSL3 (26 nM) | 20 µM | Significant decrease in cell viability | [10] |

| RCJ-T2 | Chromophobe Renal Cell Carcinoma | RSL3 (39 nM) | 20 µM | Significant decrease in cell viability | [10] |

| A549 | Lung Cancer | RSL3 | Not specified | Large sensitizing effect on ferroptosis induction | [5] |

| A375 | Melanoma | None | Not specified | Induced a small amount of ferroptosis as a single agent | [5] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key experiments cited in the literature.

FSP1 CoQ1 Oxidoreductase Activity Assay

This in vitro assay is used to determine the direct inhibitory effect of this compound on FSP1's enzymatic activity.

Protocol:

-

Recombinant FSP1 Expression and Purification: Human FSP1 is expressed in and purified from E. coli.

-

Reaction Mixture Preparation: A reaction buffer is prepared containing purified FSP1, NADPH, and a lipid substrate (e.g., liposomes).

-

Initiation of Reaction: The reaction is initiated by the addition of Coenzyme Q1 (a soluble analog of CoQ10).

-

Measurement of Activity: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Inhibitor Testing: To determine the IC50, the assay is performed with varying concentrations of this compound. The rate of reaction at each concentration is measured and compared to a DMSO control.

-

Data Analysis: The IC50 value is calculated by fitting the dose-response data to a suitable model.

Cell Viability (Crystal Violet) Assay

This assay is used to assess the effect of this compound, alone or in combination with other compounds, on cell survival.

Protocol:

-

Cell Seeding: Cancer cells (e.g., UOK276, RCJ-T2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a matrix of increasing concentrations of this compound and a GPX4 inhibitor (e.g., RSL3) or with each compound individually. A DMSO-treated group serves as a control.

-

Incubation: The treated cells are incubated for a specified period (e.g., 48 hours).

-

Staining: The medium is removed, and the cells are washed with PBS. The remaining adherent cells are fixed with methanol (B129727) and then stained with a 0.5% crystal violet solution.

-

Quantification: The crystal violet stain is solubilized with a suitable solvent (e.g., methanol or a detergent-based solution), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a plate reader.

-

Data Analysis: Cell viability is expressed as a percentage relative to the DMSO-treated control cells.

Experimental Workflow for Assessing this compound-Induced Ferroptosis

The following diagram outlines a typical workflow to investigate the mechanism of action of this compound.

Caption: A typical experimental workflow to confirm that this compound induces ferroptosis via FSP1 inhibition.

Other Genes Potentially Confused with "this compound"

As mentioned, the query "this compound" can be ambiguous. Below is a brief summary of other genes to avoid confusion.

-

C2CD5 (C2 calcium dependent domain containing 5): Also referred to as CDP138 or KIAA0528, and in some databases, this compound. This protein is involved in insulin-stimulated glucose uptake by facilitating the translocation of GLUT4 to the plasma membrane in adipocytes.[11][12] It also plays a role in mitochondrial trafficking, structure, and function in hypothalamic neurons, linking it to metabolic regulation and obesity.[13][14]

-

FSCN1 (Fascin-1): This is an actin-bundling protein that is involved in cell migration, invasion, and the formation of cellular protrusions.[15][16] Its expression is upregulated in various cancers and is often associated with increased metastasis and poor prognosis.[15]

Conclusion and Future Directions

This compound is a valuable research tool and a promising therapeutic candidate that targets a key vulnerability of cancer cells—their reliance on ferroptosis suppression pathways. The inhibition of FSP1 by this compound effectively disables a crucial defense mechanism against lipid peroxidation, leading to ferroptotic cell death, particularly when combined with agents that inhibit the parallel GPX4 pathway. The data presented in this guide underscore the potential of FSP1 inhibition as a therapeutic strategy.

Future research should focus on further elucidating the in vivo efficacy and safety profile of this compound and other FSP1 inhibitors. Identifying predictive biomarkers for sensitivity to FSP1 inhibition will be critical for patient stratification in future clinical trials. Moreover, exploring combinatorial therapies that leverage the synthetic lethal relationship between FSP1 and GPX4 inhibition holds significant promise for overcoming therapeutic resistance in cancer.

References

- 1. Cocrystal structure reveals the mechanism of FSP1 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. C2CD5 Gene: Function, Expression, Research & Clinical Significance [learn.mapmygenome.in]

- 12. C2CD5 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 13. Loss of C2 Domain Protein (C2CD5) Alters Hypothalamic Mitochondrial Trafficking, Structure, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gene - C2CD5 [maayanlab.cloud]

- 15. researchgate.net [researchgate.net]

- 16. FSCN1 fascin actin-bundling protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

FSEN1: A Promising Therapeutic Agent Targeting Ferroptosis in Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic strategy for cancers that are resistant to conventional treatments.[1] A key protein, Ferroptosis Suppressor Protein 1 (FSP1), has been identified as a crucial factor in cancer cell resistance to ferroptosis.[1] This has led to the development of FSP1 inhibitors, among which Ferroptosis Sensitizer 1 (FSEN1) has shown significant potential. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development of this novel therapeutic agent.

Introduction to this compound and its Target, FSP1